molecular formula C9H14O3 B14717759 Acetic acid;2-methylhex-5-en-3-yn-2-ol CAS No. 13043-77-1

Acetic acid;2-methylhex-5-en-3-yn-2-ol

Cat. No.: B14717759
CAS No.: 13043-77-1
M. Wt: 170.21 g/mol
InChI Key: SIXSNPABLDGHGJ-UHFFFAOYSA-N
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Description

The compound "Acetic acid;2-methylhex-5-en-3-yn-2-ol" combines two distinct components: acetic acid (C₂H₄O₂) and 2-methylhex-5-en-3-yn-2-ol (C₇H₁₀O).

  • Acetic Acid: A simple carboxylic acid with a pungent odor, widely used in industrial processes (e.g., vinyl acetate production) and as a chemical modifier. It is characterized by its ability to donate protons and form hydrogen bonds, making it effective in surface functionalization . In environmental engineering, acetic acid is employed to enhance biochar's porosity and introduce carboxyl (-COOH) groups, improving heavy metal adsorption .

  • 2-Methylhex-5-en-3-yn-2-ol: An unsaturated alcohol with the molecular formula C₇H₁₀O (IUPAC name: 2-methyl-5-hexen-3-yn-2-ol; CAS 690-94-8). Safety data indicate it requires careful handling due to flammability and inhalation hazards .

When combined, these components may form a modified material (e.g., acetic acid-functionalized biochar) for specialized applications, though evidence primarily focuses on acetic acid's role in enhancing adsorbents for uranium (U) recovery .

Properties

CAS No.

13043-77-1

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

acetic acid;2-methylhex-5-en-3-yn-2-ol

InChI

InChI=1S/C7H10O.C2H4O2/c1-4-5-6-7(2,3)8;1-2(3)4/h4,8H,1H2,2-3H3;1H3,(H,3,4)

InChI Key

SIXSNPABLDGHGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(C)(C#CC=C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylhex-5-en-3-yn-2-ol typically involves the reaction of acetylene with 2-methyl-3-buten-2-ol under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium or nickel, to facilitate the formation of the desired product. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm .

Industrial Production Methods

Industrial production of 2-methylhex-5-en-3-yn-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-methylhex-5-en-3-yn-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methylhex-5-en-3-yn-2-ol has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylhex-5-en-3-yn-2-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • ASBB in Uranium Recovery: Optimal Conditions: pH 6.0, 0.30 g/L dosage, 10 mg/L U(VI) . Mechanism: Monodentate coordination between U(VI) and -COO⁻ groups, confirmed via FTIR and XPS . Environmental Impact: Reduces excess sludge waste while recovering uranium, aligning with circular economy principles .
  • Gaps and Future Directions: Limited data on 2-methylhex-5-en-3-yn-2-ol’s industrial applications. Need for comparative studies on ASBB’s performance in multi-metal systems.

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